molecular formula C13H19N3O4S B13299018 2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Cat. No.: B13299018
M. Wt: 313.37 g/mol
InChI Key: FWNBLQWMPCXFID-UHFFFAOYSA-N
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Description

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a nitro group, a propyl group, and a pyrrolidinyl group attached to a benzene sulfonamide core. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a benzene sulfonamide derivative, followed by the introduction of the propyl and pyrrolidinyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-N-pyrrolidin-3-yl-benzenesulfonamide hydrochloride: Similar structure but with a different substituent.

    N-Propyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a pyrrolidinyl group.

Uniqueness

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is unique due to the combination of its nitro, propyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

2-nitro-N-propyl-N-pyrrolidin-3-ylbenzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c1-2-9-15(11-7-8-14-10-11)21(19,20)13-6-4-3-5-12(13)16(17)18/h3-6,11,14H,2,7-10H2,1H3

InChI Key

FWNBLQWMPCXFID-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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